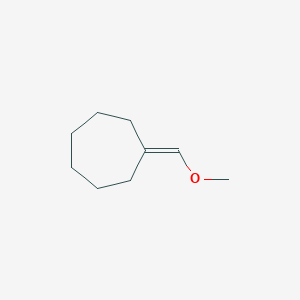![molecular formula C34H24BaCl2N4O8S2 B14470765 barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate CAS No. 67892-50-6](/img/structure/B14470765.png)
barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is a complex organic compound known for its vibrant color properties. It is commonly referred to as Pigment Red 53:1 and is used extensively in various industrial applications, particularly in the production of inks and plastics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate involves the coupling of a diazotised aniline sulfonic acid with β-naphthol. This reaction yields a monoazo dye, which is then converted to the pigment by lake formation . The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the diazotisation and coupling reactions are carefully monitored. The pigment is then isolated and purified through filtration and drying processes. The final product is often in the form of a fine powder, which is then used in various applications .
化学反応の分析
Types of Reactions
Barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate primarily undergoes substitution reactions due to the presence of the azo group and the sulfonate group. These reactions can be facilitated by various reagents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. the primary focus is usually on maintaining the integrity of the azo and sulfonate groups to preserve the pigment’s color properties .
科学的研究の応用
Barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate has a wide range of scientific research applications:
Chemistry: Used as a standard pigment in various chemical analyses and studies.
Biology: Employed in staining techniques for microscopic studies.
Industry: Extensively used in the production of inks, plastics, and coatings due to its vibrant color and stability
作用機序
The compound exerts its effects primarily through its azo and sulfonate groups. These groups interact with various molecular targets, leading to the formation of stable complexes. The pathways involved include electron transfer and hydrogen bonding, which contribute to the compound’s stability and color properties .
類似化合物との比較
Similar Compounds
Pigment Red 571: Another azo pigment with similar color properties but different chemical structure.
Pigment Yellow 1: A monoazo pigment used in similar applications but with different color properties.
Pigment Blue 151: A phthalocyanine pigment with different chemical properties but used in similar industrial applications.
Uniqueness
Barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is unique due to its specific combination of azo and sulfonate groups, which provide exceptional stability and vibrant color. This makes it particularly valuable in applications requiring long-lasting and intense pigmentation .
特性
CAS番号 |
67892-50-6 |
|---|---|
分子式 |
C34H24BaCl2N4O8S2 |
分子量 |
888.9 g/mol |
IUPAC名 |
barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate |
InChI |
InChI=1S/2C17H13ClN2O4S.Ba/c2*1-10-14(18)8-12(25(22,23)24)9-15(10)19-20-17-13-5-3-2-4-11(13)6-7-16(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2 |
InChIキー |
PMSXJJRVZZKRRK-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)
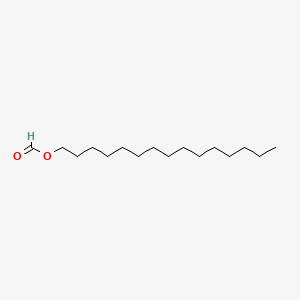
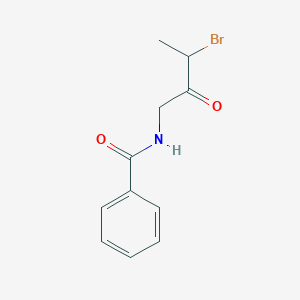
![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)
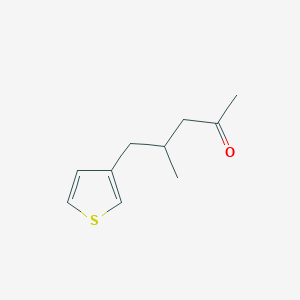
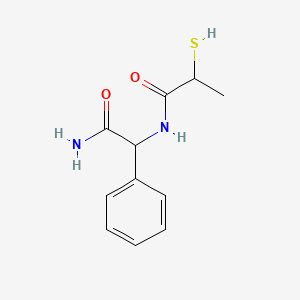
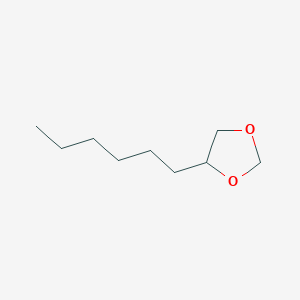
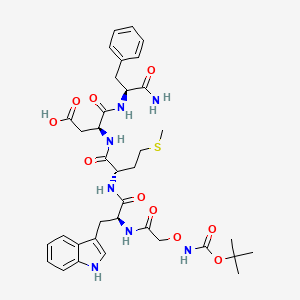
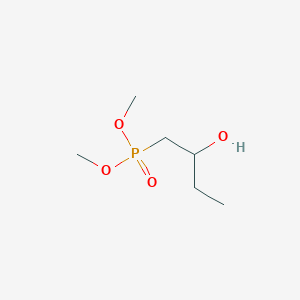
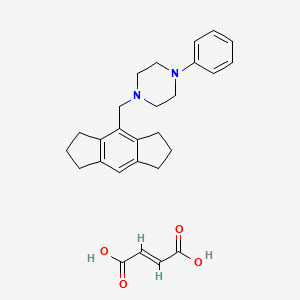
![4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione](/img/structure/B14470738.png)
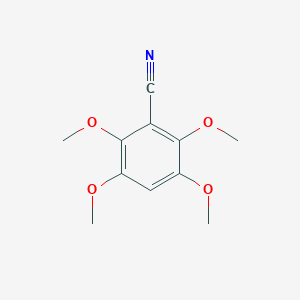
![Naphtho[2,1-b]thiophene, 1-methyl](/img/structure/B14470759.png)
